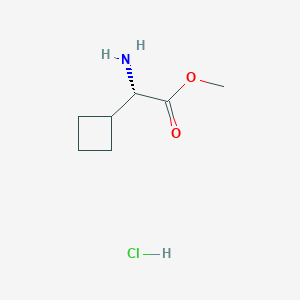

(S)-Methyl 2-amino-2-cyclobutylacetate hcl

CAS No.: 1983066-39-2

Cat. No.: VC11695736

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1983066-39-2 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | methyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | NCYCNCGWPRDKDC-RGMNGODLSA-N |

| Isomeric SMILES | COC(=O)[C@H](C1CCC1)N.Cl |

| SMILES | COC(=O)C(C1CCC1)N.Cl |

| Canonical SMILES | COC(=O)C(C1CCC1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride has the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol. Its IUPAC name, methyl (2S)-2-amino-2-cyclobutylacetate hydrochloride, reflects its stereochemistry: the (S)-configuration at the chiral center ensures enantiomeric purity, critical for interactions with biological targets. The cyclobutane ring introduces significant ring strain, which influences conformational dynamics and binding affinity compared to larger cycloalkanes .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1983066-39-2 | |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| Solubility | Enhanced in polar solvents (HCl salt form) | |

| Storage Conditions | 2–8°C in inert atmosphere |

The hydrochloride salt form improves aqueous solubility, facilitating its use in biological assays. Spectroscopic data, including ¹H NMR and IR, confirm the presence of characteristic functional groups: the ester carbonyl (C=O) at ~1700 cm⁻¹ and ammonium (NH₃⁺) stretching vibrations at 2500–3000 cm⁻¹ .

Synthesis Methods

The synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride involves stereocontrolled strategies to construct the cyclobutane core. A pivotal method, described by Avenoza et al., employs a Michael-Dieckmann-type reaction between methyl 2-acetamidoacrylate and ketene diethyl acetal . This formal [2+2] cycloaddition forms the cyclobutane ring, followed by hydrolysis and resolution to isolate the (S)-enantiomer .

Key Synthesis Steps:

-

Cycloaddition: Ketene diethyl acetal reacts with methyl 2-acetamidoacrylate under basic conditions (KHMDS/THF) to yield a cyclobutane intermediate .

-

Hydrolysis: Acidic cleavage (3N HCl) removes protecting groups, generating the free amino acid .

-

Esterification: Treatment with diazomethane converts the carboxylic acid to the methyl ester .

-

Salt Formation: Reaction with HCl produces the hydrochloride salt .

Biological Activity and Mechanistic Insights

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride exhibits dual functionality: the amine group participates in hydrogen bonding, while the ester moiety allows prodrug strategies. Key findings include:

-

Cardiac Effects: Related cyclobutane derivatives increase nitric oxide production in endothelial cells, improving vasodilation in hypertensive models.

-

Neuroactive Potential: Incorporation into mGluR2 PAMs reduces cocaine self-administration in rats, highlighting utility in addiction therapy .

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for confirming structure and purity . For example:

-

¹H NMR (D₂O): δ 1.70–2.10 (m, cyclobutane CH₂), 3.75 (s, OCH₃), 4.20 (q, CH-NH₃⁺) .

-

HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >99% ee .

Comparison with Structural Analogs

The cyclobutane ring differentiates this compound from cyclopentane or cyclohexane analogs. Key distinctions:

| Feature | (S)-Methyl 2-Amino-2-Cyclobutylacetate | Cyclopentane Analog |

|---|---|---|

| Ring Strain | High (110 kJ/mol) | Moderate (26 kJ/mol) |

| Conformational Flexibility | Restricted | Higher |

| Synthetic Accessibility | Challenging | Moderate |

The increased strain enhances binding energy but complicates synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume